

Difference between oxcarbazepine and Oxcarbazepine-d4.

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Compound of Interest		
Compound Name:	Oxcarbazepine-d4	
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An In-depth Technical Guide to the Core Differences Between Oxcarbazepine and Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinctions between the anticonvulsant drug oxcarbazepine and its deuterated analog, **Oxcarbazepine-d4**. The focus is on the fundamental chemical, pharmacological, and analytical differences that define their respective roles in research and clinical applications.

Introduction: The Drug and its Labeled Analog

Oxcarbazepine is a second-generation antiepileptic drug (AED) widely used in the treatment of partial-onset seizures.[1][2][3] It is a structural derivative of carbamazepine, but with an altered metabolic profile that contributes to a different tolerability profile.[4][5] Oxcarbazepine itself is a prodrug, rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine, which is responsible for the majority of its anticonvulsant activity.[1][4][6]

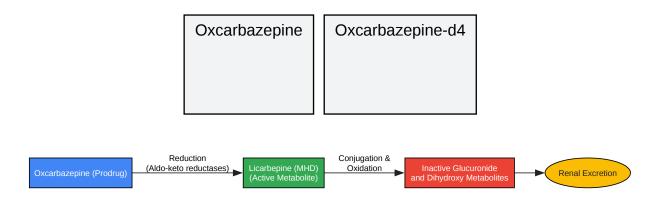
Oxcarbazepine-d4, on the other hand, is a stable isotope-labeled version of oxcarbazepine. In this molecule, four specific hydrogen atoms on one of the benzene rings have been replaced with deuterium, a heavy isotope of hydrogen.[7][8][9] This seemingly minor structural modification does not alter the fundamental chemical reactivity or pharmacological target. However, the increased mass has profound implications for its application, primarily



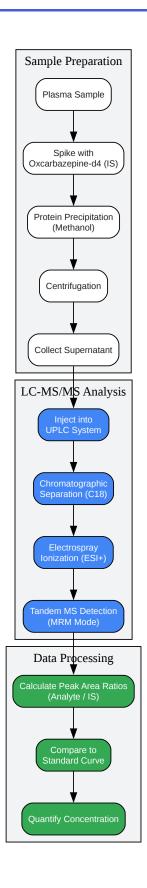
establishing **Oxcarbazepine-d4** as an ideal internal standard for quantitative bioanalytical assays, rather than as a therapeutic agent itself.[8][10]

Chemical Structure and Physicochemical Properties

The core structural difference lies in the isotopic substitution on one of the aromatic rings. This substitution leads to a predictable increase in molecular weight.







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